4-(1-Methyl-3-propyl-3-pyrrolidinyl)pyrocatechol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

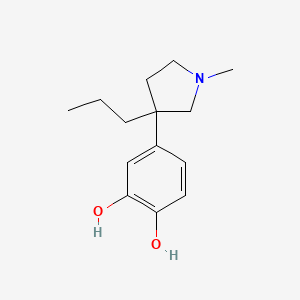

4-(1-methyl-3-propylpyrrolidin-3-yl)benzene-1,2-diol is a chemical compound that features a benzene ring substituted with a pyrrolidine ring and two hydroxyl groups. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a potential candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-3-propylpyrrolidin-3-yl)benzene-1,2-diol typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1-methyl-3-propylamine and a dihalide.

Attachment to the Benzene Ring: The pyrrolidine ring is then attached to a benzene ring through a nucleophilic substitution reaction. This step often requires a catalyst and specific reaction conditions to ensure the correct orientation and attachment.

Introduction of Hydroxyl Groups: The final step involves the introduction of hydroxyl groups at the 1 and 2 positions of the benzene ring. This can be achieved through an electrophilic aromatic substitution reaction using reagents such as hydroxyl radicals or other suitable oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of 4-(1-methyl-3-propylpyrrolidin-3-yl)benzene-1,2-diol would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials. The process would also involve rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the aromatic ring or the pyrrolidine ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents such as halogens, nitro groups, or sulfonic acids can be used under acidic or basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives with reduced aromaticity.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-methyl-3-propylpyrrolidin-3-yl)benzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-(1-methylpyrrolidin-3-yl)benzene-1,2-diol: Lacks the propyl group, leading to different steric and electronic properties.

4-(1-methyl-3-propylpyrrolidin-3-yl)benzene-1,3-diol: Hydroxyl groups are positioned differently, affecting its reactivity and interactions.

4-(1-methyl-3-propylpyrrolidin-3-yl)benzene-1,4-diol: Another positional isomer with distinct chemical and biological properties.

Uniqueness

4-(1-methyl-3-propylpyrrolidin-3-yl)benzene-1,2-diol is unique due to the specific positioning of its hydroxyl groups and the presence of the propyl group on the pyrrolidine ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Biological Activity

4-(1-Methyl-3-propyl-3-pyrrolidinyl)pyrocatechol, also known as a synthetic cathinone derivative, has gained attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its interactions with neurotransmitter systems, particularly in the context of neuropharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C13H19N with a molecular weight of approximately 201.30 g/mol. Its structure features a pyrrolidine ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N |

| Molecular Weight | 201.30 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound primarily involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). It acts as a potent inhibitor of these transporters, leading to increased levels of dopamine and norepinephrine in the synaptic cleft, which may enhance mood and cognitive functions.

Key Mechanisms:

- Dopamine Transporter Inhibition : Increases synaptic dopamine levels, potentially affecting mood and reward pathways.

- Norepinephrine Transporter Inhibition : Enhances norepinephrine signaling, which can influence attention and arousal.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Neuropharmacological Effects : Studies suggest that it may exhibit stimulant properties similar to amphetamines, affecting mood and alertness.

- Potential Therapeutic Applications : There is ongoing research into its efficacy in treating conditions like depression and attention deficit hyperactivity disorder (ADHD).

- Toxicological Profile : While it shows promise for therapeutic use, there are concerns regarding its safety profile and potential for abuse.

Case Studies

A number of studies have investigated the effects of synthetic cathinones, including derivatives like this compound:

- Study on Neurotransmitter Release : A study demonstrated that this compound significantly increased dopamine release in vitro, suggesting a mechanism similar to traditional stimulants .

- Behavioral Impact in Animal Models : Research involving rodent models indicated increased locomotor activity following administration of the compound, supporting its stimulant-like effects .

Comparative Analysis

Comparing this compound with other related compounds provides insight into its unique properties:

| Compound | DAT Inhibition | NET Inhibition | Notable Effects |

|---|---|---|---|

| This compound | High | Moderate | Increased dopamine levels |

| Methylenedioxypyrovalerone (MDPV) | Very High | Low | Severe stimulant effects |

| α-PVP | High | Moderate | Similar stimulant effects |

Properties

CAS No. |

1507-78-4 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

4-(1-methyl-3-propylpyrrolidin-3-yl)benzene-1,2-diol |

InChI |

InChI=1S/C14H21NO2/c1-3-6-14(7-8-15(2)10-14)11-4-5-12(16)13(17)9-11/h4-5,9,16-17H,3,6-8,10H2,1-2H3 |

InChI Key |

UBGKRXUHHVICEH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCN(C1)C)C2=CC(=C(C=C2)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.